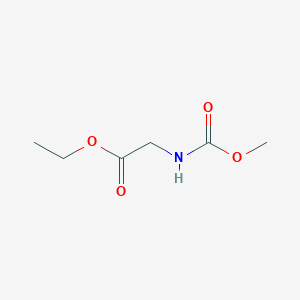

Ethyl 2-((methoxycarbonyl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-(methoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYUJLIYAHJNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284207 | |

| Record name | Ethyl N-(methoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5602-94-8 | |

| Record name | 5602-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(methoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-((methoxycarbonyl)amino)acetate

CAS Number: 5602-94-8 Synonyms: N-(Methoxycarbonyl)glycine ethyl ester; N-Carbomethoxyglycine ethyl ester; Ethyl N-methoxycarbonylglycinate.[1]

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate (CAS 5602-94-8) is a specialized amino acid derivative serving as a critical building block in medicinal chemistry and peptide synthesis. Structurally, it represents the ethyl ester of glycine where the alpha-amine is protected by a methoxycarbonyl (Moc) group.

This compound bridges the gap between simple amino acid esters and complex peptidomimetics. Its unique carbamate linkage offers stability under acidic conditions often used to deprotect other groups (like Boc), while remaining cleavable under specific basic or reductive conditions. This whitepaper details its physicochemical profile, a self-validating synthesis protocol, and its application in heterocycle formation and drug discovery.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

| Property | Value | Unit | Note |

| Molecular Formula | - | - | |

| Molecular Weight | 161.16 | g/mol | - |

| Appearance | Colorless liquid or low-melting solid | - | Dependent on purity/temp |

| Boiling Point | 105 - 110 | °C | @ 0.5 mmHg (Vacuum) |

| Density | 1.125 ± 0.06 | g/cm³ | Predicted |

| LogP | 0.40 | - | Hydrophilic/Lipophilic balance |

| Solubility | DCM, Ethyl Acetate, Methanol | - | Poor water solubility |

| pKa | 11.5 (Amide NH) | - | Estimated |

Synthesis & Manufacturing Protocol

The "Self-Validating" Synthesis Workflow

Objective: Synthesis of Ethyl 2-((methoxycarbonyl)amino)acetate from Glycine ethyl ester hydrochloride. Principle: Nucleophilic acyl substitution (Schotten-Baumann conditions).

Reagents:

-

Substrate: Glycine ethyl ester hydrochloride (CAS 623-33-6) [1.0 eq]

-

Reagent: Methyl chloroformate (CAS 79-22-1) [1.1 eq]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [2.2 eq]

-

Solvent: Dichloromethane (DCM) [Anhydrous]

Protocol Steps:

-

Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in anhydrous DCM (100 mL).

-

Base Addition: Cool the suspension to 0°C (ice bath). Add TEA (22 mL, 157 mmol) dropwise over 15 minutes. Observation: The salt will dissolve, and the solution may become slightly cloudy due to TEA·HCl formation.

-

Acylation: Add Methyl chloroformate (6.1 mL, 78.8 mmol) dropwise via syringe pump or addition funnel over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours.

-

Validation Point (TLC): Check TLC (50% EtOAc/Hexane). Stain with Ninhydrin.

-

Success Criteria: Disappearance of the baseline spot (free amine) and appearance of a higher Rf spot (product) that does not stain red/purple with Ninhydrin (blocked amine).

-

-

Workup:

-

Wash reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine and excess base.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove residual acid.

-

Wash with Brine (1 x 50 mL).

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

Figure 1: Step-by-step synthesis workflow for CAS 5602-94-8 ensuring high purity isolation.

Mechanistic Insight

The formation of the carbamate linkage is driven by the nucleophilic attack of the glycine nitrogen lone pair onto the carbonyl carbon of the methyl chloroformate.

Key Mechanistic Steps:

-

Deprotonation: The base (TEA) removes the proton from the ammonium salt, liberating the free amine nucleophile (

). -

Addition: The amine attacks the electrophilic carbonyl of the chloroformate, forming a tetrahedral intermediate.

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond and generating the carbamate.

-

Neutralization: The generated HCl is immediately scavenged by the excess base, driving the equilibrium forward (Le Chatelier's principle).

Figure 2: Mechanistic pathway of carbamate formation via nucleophilic acyl substitution.

Applications in Drug Discovery[5][6]

Peptide Synthesis (N-Moc Protection)

The Methoxycarbonyl (Moc) group is smaller than the traditional Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.

-

Advantage: It reduces steric bulk, allowing for the synthesis of sterically congested peptides.

-

Stability: Moc is stable to TFA (unlike Boc) and hydrogenation (unlike Cbz), offering orthogonal protection strategies when synthesizing complex poly-amino acid drugs.

Heterocycle Precursor

Ethyl 2-((methoxycarbonyl)amino)acetate is a versatile "chassis" for cyclization reactions:

-

Hydantoins: Reaction with amines or ammonia can lead to hydantoin derivatives, a scaffold found in anticonvulsants (e.g., Phenytoin analogs).

-

Oxazoles: Cyclodehydration allows access to oxazole rings, common in natural product synthesis and kinase inhibitors.

Prodrug Design

The carbamate moiety is often used in prodrug design to modify the physicochemical properties (LogP) of an amine-containing drug. This specific ethyl ester derivative serves as a model compound for studying the metabolic stability of N-methoxycarbonyl prodrugs in plasma esterase assays.

Analytical Characterization (Expected Data)

To verify the identity of the synthesized compound, compare experimental data against these expected spectral signals:

-

1H NMR (400 MHz, CDCl3):

- 5.30 (br s, 1H, NH)

-

4.22 (q, J=7.1 Hz, 2H,

-

3.95 (d, J=5.5 Hz, 2H,

-

3.70 (s, 3H,

-

1.29 (t, J=7.1 Hz, 3H,

-

IR Spectroscopy:

-

~3350 cm⁻¹ (N-H stretch)

-

~1740-1750 cm⁻¹ (Ester C=O)

-

~1700-1720 cm⁻¹ (Carbamate C=O)

-

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving Methyl chloroformate (reagent) must be performed in a functioning fume hood due to lachrymator properties.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

-

PubChem. (n.d.).[1][2] Ethyl 2-((methoxycarbonyl)amino)acetate (CAS 5602-94-8).[1][3][4] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

-

Organic Syntheses. (n.d.). General procedures for Schotten-Baumann acylation. Organic Syntheses, Coll. Vol. 3, p. 167. Retrieved January 30, 2026, from [Link]

Sources

- 1. Ethyl 2-((methoxycarbonyl)amino)acetate | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5602-94-8 Cas No. | Ethyl 2-((methoxycarbonyl)amino)acetate | Apollo [store.apolloscientific.co.uk]

- 4. Ethyl 2-((methoxycarbonyl)amino)acetate | 5602-94-8 [sigmaaldrich.com]

"Ethyl 2-((methoxycarbonyl)amino)acetate" molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-((methoxycarbonyl)amino)acetate

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8), frequently designated as N-methoxycarbonylglycine ethyl ester, represents a critical orthogonally protected amino acid scaffold. Characterized by a molecular weight of 161.16 g/mol , this compound serves as a pivotal intermediate in the synthesis of peptidomimetics, hydantoin-based anticonvulsants, and heterocyclic prodrugs. This guide provides a definitive analysis of its stoichiometric properties, validated synthetic protocols, and applications in modern drug discovery.

Part 1: Molecular Identity & Stoichiometry

Precise molecular weight determination is the cornerstone of quantitative analysis in organic synthesis. For Ethyl 2-((methoxycarbonyl)amino)acetate, the distinction between average molecular weight (for gravimetric stoichiometry) and monoisotopic mass (for high-resolution mass spectrometry) is vital.

Table 1: Physicochemical Profile

| Parameter | Value | Technical Context |

| IUPAC Name | Ethyl 2-((methoxycarbonyl)amino)acetate | Systematic nomenclature |

| Common Name | N-(Methoxycarbonyl)glycine ethyl ester | Working laboratory designation |

| Molecular Formula | Elemental composition | |

| Average Molecular Weight | 161.16 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 161.0688 Da | Target m/z for HRMS ( |

| CAS Registry Number | 5602-94-8 | Unique chemical identifier |

| Physical State | Colorless Oil / Low-melting Solid | Density |

Stoichiometric Implications:

In synthetic workflows, the dual oxygen-rich protecting groups (ethyl ester and methyl carbamate) contribute significantly to the mass. The carbamate moiety (

Part 2: Synthetic Architecture

The synthesis of Ethyl 2-((methoxycarbonyl)amino)acetate follows a nucleophilic acyl substitution pathway. The protocol below is designed for high purity (>98%) without requiring chromatographic purification, relying instead on extractive workup thermodynamics.

Validated Synthesis Protocol

Reaction: Glycine ethyl ester hydrochloride + Methyl chloroformate

-

Reagents:

-

Glycine ethyl ester HCl (1.0 equiv)

-

Methyl chloroformate (1.1 equiv)

-

Triethylamine (TEA) (2.2 equiv) – Critical: 1 eq to neutralize HCl salt, 1 eq to scavenge HCl byproduct.

-

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

-

Step-by-Step Methodology:

-

Solvation & Neutralization: Suspend Glycine ethyl ester HCl in anhydrous DCM at 0°C. Add TEA dropwise.

-

Causality: Low temperature prevents volatilization of the free amine and minimizes bis-acylation side products.

-

-

Acylation: Add Methyl chloroformate slowly via syringe pump or addition funnel over 30 minutes.

-

Quenching: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Extractive Workup (Self-Validating Step):

-

Wash Organic Layer with 1M HCl (Removes unreacted amine/TEA).

-

Wash with Sat. NaHCO₃ (Removes unreacted chloroformate/acidic byproducts).

-

Wash with Brine (Dehydrates organic phase).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo.

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic workflow emphasizing the extractive purification logic to ensure high purity.

Part 3: Structural Validation

Trustworthiness in chemical reporting requires rigorous characterization. The following spectral signatures confirm the successful formation of the target molecule.

1H NMR (Chloroform-d, 400 MHz) Expectations:

- 5.30 (br s, 1H): Carbamate NH proton. Broadening indicates exchangeable character.

-

4.22 (q, J=7.1 Hz, 2H): Ethyl ester methylene (

-

3.96 (d, J=5.5 Hz, 2H): Glycine

-

3.70 (s, 3H): Methoxycarbonyl methyl group (

-

1.29 (t, J=7.1 Hz, 3H): Ethyl ester terminal methyl (

Mass Spectrometry (ESI+):

-

Target Ion:

-

Adducts: Sodium adducts

are common in electrospray ionization due to the high oxygen content chelating sodium.

Part 4: Application in Drug Discovery[7][8]

Ethyl 2-((methoxycarbonyl)amino)acetate is not merely a protected amino acid; it is a "privileged structure" precursor. Its primary utility lies in its ability to undergo cyclization to form Hydantoins (imidazolidine-2,4-diones), a scaffold found in anticonvulsants like Phenytoin and Ethotoin.

Hydantoin Scaffold Construction

The "Moc" group acts as a urea precursor. Upon treatment with an amine and heat (or base), the ester and the carbamate condense to close the ring.

Mechanism:

-

Aminolysis: Primary amine attacks the ethyl ester, forming an amide intermediate.

-

Cyclization: The amide nitrogen attacks the carbamate carbonyl, displacing methanol to close the 5-membered ring.

Pathway Visualization

Figure 2: Transformation pathway from the linear glycine derivative to the bioactive hydantoin core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235150, Ethyl 2-((methoxycarbonyl)amino)acetate. Retrieved from [Link][4]

-

Organic Syntheses. General procedures for the preparation of N-protected glycine ethyl esters. (Contextual grounding for Schotten-Baumann protocols). Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Ethyl 2-[acetyl(methoxy)amino]acetate | C7H13NO4 | CID 20717747 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 2-((methoxycarbonyl)amino)acetate" synonyms

Technical Profile: Ethyl 2-((methoxycarbonyl)amino)acetate [1]

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8 ), also known as N-(Methoxycarbonyl)glycine ethyl ester or Moc-Gly-OEt , is a specialized amino acid derivative widely employed in organic synthesis and medicinal chemistry.[1] Structurally, it consists of a glycine backbone protected at the N-terminus by a methoxycarbonyl (Moc) group and at the C-terminus by an ethyl ester.

This compound serves as a critical building block for peptidomimetics, heterocyclic synthesis (e.g., hydantoins, oxazoles), and prodrug development. Its Moc protecting group offers unique stability profiles compared to standard Boc or Fmoc groups, being resistant to mild acids and hydrogenolysis, thus providing orthogonal protection strategies in complex molecule assembly.

Chemical Identity & Nomenclature

The precise identification of this compound is essential for database searching and regulatory compliance. The following table consolidates its primary identifiers and synonyms.

| Identifier Type | Value / Name |

| Systematic Name | Ethyl 2-((methoxycarbonyl)amino)acetate |

| Common Synonyms | N-(Methoxycarbonyl)glycine ethyl ester; Ethyl N-(methoxycarbonyl)glycinate; N-Carbomethoxyglycine ethyl ester; Moc-Gly-OEt |

| CAS Number | 5602-94-8 |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| SMILES | CCOC(=O)CNC(=O)OC |

| InChI Key | LNYUJLIYAHJNNO-UHFFFAOYSA-N |

Structural Analysis & Reactivity

The utility of Moc-Gly-OEt stems from its dual-functionalized structure:

-

N-Methoxycarbonyl (Moc) Group:

-

Electronic Effect: The carbamate moiety reduces the nucleophilicity of the nitrogen, preventing unwanted side reactions (e.g., polymerization) during C-terminus activation.

-

Stability: Unlike the acid-labile tert-butoxycarbonyl (Boc) group, the Moc group is relatively stable to trifluoroacetic acid (TFA). It is also stable to catalytic hydrogenation (unlike Cbz). Removal typically requires strong alkaline hydrolysis or specific nucleophilic displacement, making it ideal for "permanent" protection during multi-step synthesis.

-

-

Ethyl Ester:

-

Function: Protects the carboxylic acid, allowing modifications at the nitrogen or alpha-carbon.

-

Cleavage: Easily removed via saponification (LiOH/THF/H₂O) to yield the free acid (Moc-Gly-OH) without affecting the Moc group under controlled conditions.

-

Synthesis Protocol

The most robust industrial and laboratory synthesis involves the Schotten-Baumann reaction of glycine ethyl ester hydrochloride with methyl chloroformate.

Reagents & Materials

-

Starting Material: Glycine ethyl ester hydrochloride (CAS 623-33-6).[2]

-

Electrophile: Methyl chloroformate (CAS 79-22-1).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Neutralization: Cool the suspension to 0°C in an ice bath. Add Triethylamine (2.2 eq) dropwise. The solution will become clear as the free amine is liberated, followed by the precipitation of Et₃N·HCl salts.[3][4]

-

Acylation: Add Methyl chloroformate (1.1 eq) dropwise over 15–20 minutes, maintaining the temperature below 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Wash the organic layer with 1M HCl (to remove unreacted amine/base).

-

Wash with saturated NaHCO₃ (to remove excess chloroformate/acid).

-

Wash with Brine .

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Visual Workflow (DOT Diagram)

Figure 1: Synthetic pathway for the production of Ethyl 2-((methoxycarbonyl)amino)acetate via carbamate formation.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a scaffold for advanced molecular design.

A. Heterocycle Synthesis (Hydantoins)

Moc-Gly-OEt can be converted into hydantoins, a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin derivatives). Reaction with primary amines followed by base-induced cyclization yields the hydantoin core.

B. Peptidomimetics

The Moc group mimics the peptide bond's electronics but lacks the hydrogen bond donor capability of the amide NH (if N-alkylated) or simply acts as a truncated peptide terminus. It is used to "cap" N-termini of peptide drugs to prevent enzymatic degradation by aminopeptidases.

C. Analytical Characterization Data

To validate the synthesis, the following spectroscopic signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.20 (br s, 1H, NH)

-

δ 4.22 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

-

δ 3.95 (d, J = 5.5 Hz, 2H, N-CH₂-CO)

-

δ 3.69 (s, 3H, O-CH₃)

-

δ 1.29 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

-

-

Physical State: Colorless to pale yellow liquid or low-melting solid (depending on purity).

Application Logic & Pathways

The following diagram illustrates the divergent synthetic utility of Moc-Gly-OEt.

Figure 2: Downstream chemical transformations of Moc-Gly-OEt in medicinal chemistry workflows.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the chloroformate reagent during synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235150, Ethyl 2-((methoxycarbonyl)amino)acetate. Retrieved from [Link]

-

Organic Syntheses. General Procedures for the Preparation of N-Protected Glycine Esters. Organic Syntheses, Coll. Vol. 3, p. 368.[8] Retrieved from [Link]

Sources

- 1. Ethyl 2-((methoxycarbonyl)amino)acetate | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl glycinate | 459-73-4 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. |5602-94-8|C6H11NO4|MFCD03384670|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 6. Ethyl 2-((methoxycarbonyl)amino)acetate [myskinrecipes.com]

- 7. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Spectral Analysis of Ethyl 2-((methoxycarbonyl)amino)acetate

CAS Registry Number: 5602-94-8 Synonyms: N-(Methoxycarbonyl)glycine ethyl ester; Methyl (ethoxycarbonyl)methylcarbamate; MeOCO-Gly-OEt Molecular Formula: C₆H₁₁NO₄ Molecular Weight: 161.16 g/mol

Executive Summary

This technical guide provides an in-depth spectral characterization of Ethyl 2-((methoxycarbonyl)amino)acetate , a critical intermediate in peptide synthesis and organic derivatization. As a protected glycine derivative, its structural integrity is defined by two distinct carbonyl environments (carbamate and ester) and an ethyl/methyl side-chain architecture.

This document details the consensus spectral data (NMR, IR, MS) required for identity verification and purity assessment in drug development workflows. It focuses on distinguishing the subtle electronic environments of the competing carbonyl functionalities and provides validated experimental protocols for reproducibility.

Synthesis & Sample Preparation

To understand the spectral impurities often found in this compound, one must understand its genesis. The standard synthesis involves the Schotten-Baumann reaction of glycine ethyl ester hydrochloride with methyl chloroformate under basic conditions.

Reaction Scheme

The following diagram illustrates the synthesis pathway and potential side-reaction origins (e.g., unreacted starting material).

Figure 1: Synthesis pathway via N-acylation of glycine ethyl ester.

Sample Preparation for Analysis[1]

-

Physical State: Colorless to pale yellow liquid.

-

NMR Solvent: Deuterated Chloroform (

) is the standard solvent. Tetramethylsilane (TMS) should be used as the internal reference ( -

Purification: If the spectrum shows broad peaks or impurity signals (e.g.,

1.4-1.5 for unreacted amine or

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct chemical shifts of the ethyl ester group versus the methyl carbamate group.

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is clean and highly diagnostic. The key to accurate assignment is distinguishing the methoxy singlet from the methylene doublet/singlet.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.30 - 5.50 | Broad Singlet | 1H | NH | Carbamate N-H. Shift varies with concentration and H-bonding. |

| 4.22 | Quartet ( | 2H | -O-CH₂-CH₃ | Ethyl ester methylene. Deshielded by oxygen. |

| 3.95 | Doublet ( | 2H | N-CH₂-C=O | Glycine |

| 3.70 | Singlet | 3H | -O-CH₃ | Methoxy carbamate. Distinct sharp singlet. |

| 1.29 | Triplet ( | 3H | -O-CH₂-CH₃ | Ethyl ester methyl group. |

Expert Insight:

-

Coupling Effects: In highly purified, dry samples, the Glycine

-methylene ( -

Solvent Peaks: Watch for residual ethanol (

1.25, 3.72) or ethyl acetate (

¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of two distinct carbonyls.

| Shift ( | Type | Assignment | Notes |

| 170.1 | Quaternary (C=O) | Ester Carbonyl | Typical aliphatic ester range. |

| 157.2 | Quaternary (C=O) | Carbamate Carbonyl | Shielded relative to ester due to N-donation. |

| 61.5 | Secondary ( | -O-CH₂-CH₃ | Ethyl ester methylene. |

| 52.4 | Primary ( | -O-CH₃ | Methoxy carbon. |

| 42.6 | Secondary ( | N-CH₂-C=O | Glycine |

| 14.1 | Primary ( | -O-CH₂-CH₃ | Ethyl ester methyl. |

Infrared (IR) Spectroscopy

IR analysis is useful for rapid verification of the functional groups, particularly the "double carbonyl" signature.

-

N-H Stretch:

(Medium, Broad). -

C=O Stretch (Ester):

(Strong). The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate. -

C=O Stretch (Carbamate):

(Strong). Often appears as a shoulder or a distinct peak just below the ester band. -

C-O Stretch:

(Strong). -

C-H Stretch:

(Weak, Aliphatic).

Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the acylium ions and the loss of alkoxy groups.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive mode).

| m/z | Intensity | Fragment Ion | Interpretation |

| 161 | Weak | [M]⁺ | Molecular Ion. |

| 116 | Medium | [M - OEt]⁺ | Loss of ethoxy group ( |

| 88 | Base Peak | [MeO-CO-NH-CH₂]⁺ | Loss of carbethoxy group ( |

| 59 | High | [COOMe]⁺ | Carbomethoxy cation. |

| 30 | Medium | [H₂N=CH₂]⁺ | Primary amine fragment (Glycine backbone). |

Fragmentation Logic Pathway

The following diagram details the primary fragmentation route leading to the base peak.

Figure 2: Proposed EI-MS fragmentation pathway emphasizing the formation of the stable m/z 88 cation.

Experimental Protocols

Protocol A: ¹H NMR Acquisition

-

Sample Prep: Dissolve 10-20 mg of the liquid sample in 0.6 mL of

(containing 0.03% TMS). -

Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

-

Parameters:

-

Pulse Angle: 30° or 45°.

-

Relaxation Delay (D1):

second (ensure full relaxation of carboxyl carbons if running ¹³C). -

Scans: 16 (¹H) or 256-1024 (¹³C).

-

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise ratio. Phase correct manually for the ester quartet.

Protocol B: GC-MS Identification

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 250°C.

-

Hold: 3 mins.

-

-

Injection: 1 µL, Split ratio 20:1.

-

Detection: MS Scan (40-300 amu). The peak for Ethyl 2-((methoxycarbonyl)amino)acetate typically elutes early due to its low molecular weight and volatility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235150, Ethyl 2-((methoxycarbonyl)amino)acetate. Retrieved from [Link]

-

SDBS. Spectral Database for Organic Compounds, SDBS. (General reference for carbamate and ester shifts). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

Sources

"Ethyl 2-((methoxycarbonyl)amino)acetate" as a glycine derivative

This guide provides an in-depth technical analysis of Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-Moc-glycine ethyl ester ), a specialized amino acid derivative used in advanced organic synthesis and drug development.

A Specialized Synthon for Orthogonal Peptide Strategies and Heterocycle Synthesis

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8) represents a critical intermediate in medicinal chemistry, functioning as a protected glycine derivative. Unlike the ubiquitous Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) derivatives, the N-Moc (Methoxycarbonyl) protection offers a unique steric and electronic profile. It provides a "middle ground" stability—more robust than Boc to mild acids and stable to the basic conditions used for Fmoc removal—making it an ideal candidate for orthogonal protection strategies and as a permanent capping group in peptidomimetics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Ethyl 2-[(methoxycarbonyl)amino]acetate |

| Common Names | N-Moc-glycine ethyl ester; N-Methoxycarbonylglycine ethyl ester |

| CAS Number | 5602-94-8 |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Boiling Point | ~247°C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Key Moiety | Moc Group: Methyl carbamate (small steric footprint, high chemical stability) |

Synthesis & Production

The synthesis of N-Moc-glycine ethyl ester is a nucleophilic substitution reaction. It is typically produced by reacting Glycine Ethyl Ester Hydrochloride with Methyl Chloroformate in the presence of a base to scavenge the liberated HCl.

Mechanism of Action[7][13]

-

Deprotonation: The base (e.g., Triethylamine) deprotonates the ammonium salt of glycine ethyl ester to generate the free amine.

-

Nucleophilic Attack: The free amine attacks the carbonyl carbon of methyl chloroformate.

-

Elimination: Chloride is eliminated, forming the stable carbamate linkage.

Experimental Protocol: Lab-Scale Synthesis

-

Reagents: Glycine ethyl ester HCl (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend Glycine ethyl ester HCl in dry DCM at 0°C.

-

Add Triethylamine dropwise to liberate the free amine.

-

Add Methyl Chloroformate slowly (exothermic reaction) while maintaining temperature <5°C.

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine/base), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Distillation or Flash Chromatography (Hexane/EtOAc) if high purity is required.

-

Visualization: Synthesis Pathway

Caption: Synthesis of N-Moc-glycine ethyl ester via carbamoylation of glycine ethyl ester.

Reactivity & Deprotection Strategies

The defining feature of this molecule is the Moc protecting group . Understanding its stability profile is essential for designing multi-step syntheses.

Orthogonality Matrix

The Moc group provides a distinct stability profile compared to standard protecting groups:

-

Vs. Boc (Acid Labile): Moc is stable to TFA (Trifluoroacetic acid). It requires much harsher acidic conditions (e.g., HBr/Acetic Acid) or Lewis acids (TMSI) for removal.

-

Vs. Fmoc (Base Labile): Moc is stable to piperidine and mild bases. It requires strong hydrolysis (e.g., KOH/MeOH) to cleave, which will also hydrolyze the ethyl ester.

Deprotection Protocols

Method A: Strong Acid Hydrolysis (Non-selective)

-

Reagent: 33% HBr in Acetic Acid.

-

Conditions: Reflux or elevated temperature.

-

Outcome: Cleaves both the Moc carbamate and the Ethyl ester, yielding free Glycine.

Method B: Nucleophilic Cleavage (Mild/Selective)

-

Reagent: 2-Mercaptoethanol + K₃PO₄.[1]

-

Solvent: DMAc (Dimethylacetamide).

-

Mechanism:[2][3][4][1][5] Thiolate attacks the methyl group of the carbamate (S_N2 type) or attacks the carbonyl, facilitating decarboxylation.

-

Reference:Scattolin et al., Org.[6][1] Lett. 2022 (See References).

Visualization: Stability & Reactivity Logic

Caption: Stability profile of N-Moc-glycine ethyl ester under standard peptide synthesis conditions.

Applications in Drug Discovery

Peptidomimetics & Capping

Because the methyl carbamate (Moc) group is small and lipophilic, it is often used as a permanent capping group in peptide drug design. It mimics the peptide bond electronically but prevents N-terminal degradation by exopeptidases.

-

Advantage:[7][3] Increases metabolic stability without adding significant bulk (unlike Cbz or Fmoc).

Heterocycle Synthesis (Hydantoins)

This molecule is a key precursor for the synthesis of Hydantoins , a scaffold found in anticonvulsants (e.g., Phenytoin derivatives).

-

Workflow:

-

React N-Moc-glycine ethyl ester with a primary amine (aminolysis of the ester).

-

The resulting urea/amide intermediate undergoes base-catalyzed cyclization.

-

Loss of methanol yields the hydantoin ring.

-

Prodrug Design

The ethyl ester moiety masks the carboxylic acid, increasing cell permeability. Once inside the cell, esterases hydrolyze the ethyl ester, releasing the bioactive N-Moc-glycine derivative (or the free amino acid if the Moc group is also metabolized).

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Keep in a cool, dry place. The ester can hydrolyze if exposed to moisture over long periods.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizers.

References

-

Chemical Properties & Identifiers: PubChem.[8] Ethyl 2-((methoxycarbonyl)amino)acetate (CID 235150).[8] National Library of Medicine. Link

-

Carbamate Deprotection (Mild): Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022).[6][1] "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol". Organic Letters, 24(19), 3736–3740. Link

- General Carbamate Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Moc/Boc/Cbz stability profiles).

-

Synthesis Precursors: Organic Syntheses, Coll. Vol. 4, p.424 (1963). Glycine Ethyl Ester Hydrochloride. Link

Sources

- 1. Amine synthesis by carbamate cleavage [organic-chemistry.org]

- 2. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. Ethyl 2-((methoxycarbonyl)amino)acetate | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Ethyl 2-((methoxycarbonyl)amino)acetate: A Versatile Building Block in Modern Synthesis

Abstract

Ethyl 2-((methoxycarbonyl)amino)acetate, also known as N-carbomethoxyglycine ethyl ester, is a deceptively simple molecule that serves as a powerful and versatile C2 building block in organic synthesis. Its bifunctional nature, possessing both an N-H active site and an ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of its core reactivity, key synthetic applications, and field-proven protocols. We will explore its utility in N-alkylation for generating novel amino acid derivatives, its role in constructing complex heterocyclic scaffolds, and its application in peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this strategic starting material to accelerate their discovery programs.

Introduction: The Strategic Value of a Protected Glycine Synthon

At its core, Ethyl 2-((methoxycarbonyl)amino)acetate (CAS No. 5602-94-8) is an N-protected derivative of the simplest amino acid, glycine.[1] The methoxycarbonyl (Moc) group provides robust protection for the nitrogen, rendering the molecule stable while allowing for selective activation of the N-H proton under basic conditions. The ethyl ester at the C-terminus offers a convenient handle for further modification or hydrolysis. This unique combination of features makes it an ideal synthon for introducing a glycine unit into more complex molecular architectures, a common strategy in medicinal chemistry to enhance solubility, modulate physicochemical properties, or act as a flexible linker.[2][3][4]

Physicochemical Properties

A clear understanding of the physical and chemical properties is paramount for effective experimental design.

| Property | Value | Source |

| Molecular Formula | C6H11NO4 | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| CAS Number | 5602-94-8 | Sigma-Aldrich[5] |

| Physical Form | Liquid | Sigma-Aldrich[5] |

| IUPAC Name | ethyl 2-(methoxycarbonylamino)acetate | PubChem[1] |

| Purity (Typical) | ≥95% | Sigma-Aldrich[5] |

Core Reactivity

The synthetic utility of this molecule stems from two primary reactive sites:

-

The Amide N-H Proton: This proton is moderately acidic (pKa ≈ 17-18 in DMSO) and can be removed by a suitable base (e.g., NaH, K2CO3, NaOEt) to generate a nucleophilic nitrogen anion. This anion is the key intermediate for N-alkylation and N-arylation reactions.

-

The Ethyl Ester: The ester carbonyl is susceptible to nucleophilic attack, enabling reactions such as hydrolysis, amidation, and Claisen-type condensations.[6][7]

This guide will focus primarily on the transformations originating from the nucleophilic nitrogen, as this represents the most common and powerful application of this starting material.

Key Synthetic Application: N-Alkylation for Amino Acid Synthesis

One of the most valuable applications of ethyl 2-((methoxycarbonyl)amino)acetate is in the synthesis of non-canonical α-amino acids via N-alkylation. The Schiff base derived from glycine ethyl ester is frequently used for this purpose, but direct alkylation of the N-protected starting material offers a complementary and sometimes more straightforward route, particularly under phase-transfer conditions.[8]

The causality behind this application is straightforward: deprotonation of the amide nitrogen creates a potent nucleophile that can readily displace halides or other leaving groups from a wide variety of electrophiles. This allows for the systematic introduction of diverse side chains, which is a cornerstone of modern drug discovery.

Sources

- 1. Ethyl 2-((methoxycarbonyl)amino)acetate | C6H11NO4 | CID 235150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Ethyl 2-((methoxycarbonyl)amino)acetate | 5602-94-8 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

"Ethyl 2-((methoxycarbonyl)amino)acetate" chemical reactivity profile

This guide provides a comprehensive technical analysis of Ethyl 2-((methoxycarbonyl)amino)acetate , a versatile N-protected glycine derivative used as a strategic building block in peptidomimetic synthesis and medicinal chemistry.

CAS: 5602-94-8 | Formula:

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate serves as a robust, bifunctional building block in organic synthesis. Distinguished by the Methoxycarbonyl (Moc) protecting group, it offers superior stability to acidic conditions compared to Boc derivatives and higher resistance to basic hydrolysis than Fmoc derivatives. Its primary utility lies in

Molecular Architecture & Reactivity Landscape

The molecule features three distinct reactivity centers, each accessible under orthogonal conditions:

-

Electrophilic Ester (

): The ethyl ester is the most reactive site for nucleophilic acyl substitution (hydrolysis, aminolysis). -

Nucleophilic/Acidic

-Carbon ( -

Stable Carbamate (

): The methoxycarbonyl group reduces the nucleophilicity of the nitrogen, preventing self-condensation while remaining stable to mild acids (TFA) and bases (LiOH), unlike its Boc and Fmoc counterparts.

Reactivity Map

Caption: Orthogonal reactivity pathways for Moc-Gly-OEt. Blue nodes indicate stable intermediates; yellow indicates reactive anionic species.

Core Reactivity & Protocols

Chemoselective -Alkylation

The most powerful application of this molecule is the generation of non-natural amino acid derivatives via enolate chemistry. Unlike simple esters, the N-Moc group provides additional stabilization to the enolate, preventing rapid decomposition.

-

Mechanism: Kinetic deprotonation at -78°C generates a lithium enolate. The steric bulk of the Moc group is minimal (compared to Boc), allowing for efficient

attack on primary alkyl halides. -

Critical Control Point: Temperature must be maintained below -70°C during base addition to prevent Claisen self-condensation.

Protocol:

-

Enolate Formation: To a flame-dried flask under

, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA. -

Substrate Addition: Dissolve Moc-Gly-OEt (1.0 eq) in THF. Add dropwise to the LDA solution at -78°C over 15 mins. Observation: Solution may turn pale yellow. Stir for 45 min.

-

Alkylation: Add Methyl Iodide (1.2 eq) neat. Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Add saturated

. Extract with EtOAc.[1][2] -

Validation:

NMR will show the disappearance of the singlet at

Selective Ester Hydrolysis (Moc Retention)

The Moc group is significantly more stable to base than the ethyl ester. This allows for the saponification of the C-terminus without disturbing the N-protection, yielding Moc-Gly-OH for peptide coupling.

Protocol:

-

Reagents: LiOH (2.0 eq) in THF:

(3:1). -

Conditions: Stir at

for 4 hours. -

Workup: Acidify carefully to pH 3 with 1M HCl. The carbamate remains intact (unlike Boc which might degrade if pH drops < 1 for prolonged periods).

-

Note: Avoid refluxing with strong bases (KOH/NaOH), as this can eventually cleave the Moc group or cause racemization if the

-carbon is substituted.

Moc Deprotection (N-Terminus Release)

The Moc group is a "hard" carbamate. It resists TFA (standard Boc cleavage) and piperidine (standard Fmoc cleavage).

-

Method A (Acidic): 33% HBr in Acetic Acid. This is a harsh method that will also cleave the ethyl ester and benzyl ethers.

-

Method B (Silyl): Iodotrimethylsilane (TMSI). A milder, neutral method that cleaves methyl carbamates via an

-like mechanism.-

Reaction:

.

-

Synthetic Applications in Drug Discovery

Hydantoin Synthesis (Anticonvulsant Scaffolds)

Moc-Gly-OEt is a precursor to hydantoins (imidazolidine-2,4-diones). The Moc group can function as a "masked" urea component.

Pathway:

-

Aminolysis: React Moc-Gly-OEt with a primary amine (

) to form the amide: -

Cyclization: Under basic conditions (e.g., NaH), the amide nitrogen attacks the carbamate carbonyl, expelling methoxide and closing the ring to form the hydantoin.

Comparative Stability Data

The following table summarizes the stability of Moc-Gly-OEt relative to common analogs, guiding protecting group strategy.

| Reagent/Condition | Moc-Gly-OEt | Boc-Gly-OEt | Fmoc-Gly-OEt | Result |

| 50% TFA / DCM | Stable | Labile (Cleaved) | Stable | Orthogonal to Boc |

| 20% Piperidine | Stable | Stable | Labile (Cleaved) | Orthogonal to Fmoc |

| LiOH (1M) | Stable (Ester cleaves) | Stable | Unstable (Slow cleavage) | Allows C-term activation |

| HBr / AcOH | Labile | Labile | Stable | Global deprotection |

| H2 / Pd-C | Stable | Stable | Stable (mostly) | Orthogonal to Cbz |

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2-8°C under inert atmosphere (

). The ester is prone to hydrolysis if exposed to atmospheric moisture over long periods. -

Incompatibility: Strong oxidizing agents, strong bases (unless intended for reaction).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive source on Carbamate stability and cleavage conditions).

- Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft. (Foundational work on glycine ester reactivity).

- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry.

- Isobe, T., et al. (1999). Mild Deprotection of Methoxycarbonyl Group.

Sources

Methodological & Application

"Ethyl 2-((methoxycarbonyl)amino)acetate" in solid-phase peptide synthesis

This Application Note and Protocol guide details the use of Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-Moc-Glycine Ethyl Ester ) in Solid-Phase Peptide Synthesis (SPPS).

Common Name: N-Moc-Glycine Ethyl Ester CAS: 5602-94-8 Role: N-Terminal Capping Reagent Precursor / Peptidomimetic Building Block

Part 1: Strategic Application & Rationale

The Role of N-Moc Capping

In modern peptide drug discovery, Ethyl 2-((methoxycarbonyl)amino)acetate serves as the stable, commercially available precursor to N-(Methoxycarbonyl)glycine (Moc-Gly-OH) . While standard SPPS utilizes Fmoc or Boc protecting groups for transient protection, the Methoxycarbonyl (Moc) group is frequently employed as a permanent N-terminal cap in peptidomimetics.

Key Advantages of Moc-Capping:

-

Metabolic Stability: Unlike the natural N-terminal amine or simple acetyl (Ac) caps, the carbamate linkage of the Moc group is highly resistant to aminopeptidases and plasma esterases.

-

Physicochemical Properties: The Moc group is small and lipophilic but retains hydrogen bond acceptor potential, often improving the pharmacokinetic profile (ADME) of peptide therapeutics compared to bulky protecting groups.

-

Orthogonality: The Moc group is stable to standard SPPS deprotection conditions (20% Piperidine) and cleavage cocktails (95% TFA), making it an ideal permanent cap introduced at the end of synthesis.

Chemical Logic: Ester vs. Acid

The reagent is supplied as an ethyl ester . Ethyl esters are unreactive toward standard SPPS coupling reagents (e.g., HBTU, DIC) which require a free carboxylic acid. Therefore, the workflow requires a strategic choice:

-

Route A (Standard): Solution-phase hydrolysis (saponification) to the free acid (Moc-Gly-OH) followed by standard SPPS coupling.

-

Route B (Advanced): Direct on-resin aminolysis using Trimethylaluminum (AlMe

), bypassing the hydrolysis step.

Part 2: Experimental Protocols

Protocol A: Hydrolysis & Standard Coupling (Recommended)

Best for: Standard workflows, high reliability, and automated synthesizers.

Step 1: Synthesis of Moc-Gly-OH (Saponification)

Objective: Convert the ethyl ester precursor to the reactive free acid.

-

Dissolution: Dissolve 10.0 mmol (1.61 g) of Ethyl 2-((methoxycarbonyl)amino)acetate in 20 mL of THF/Water (1:1 v/v).

-

Hydrolysis: Add 1.2 equivalents (12.0 mmol) of LiOH·H

O. Stir vigorously at room temperature for 2–4 hours.-

Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS for disappearance of the ester.

-

-

Work-up:

-

Acidify the solution to pH ~2.0 using 1M HCl.

-

Extract 3x with Ethyl Acetate.

-

Wash combined organic layers with brine, dry over Na

SO -

Yield: Typically >90% as a white solid/oil (Moc-Gly-OH).

-

Validation: Verify MW (133.10 g/mol ) by ESI-MS.

-

Step 2: SPPS Coupling

Objective: Couple Moc-Gly-OH to the N-terminus of the resin-bound peptide.

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptidyl-resin is removed (20% Piperidine/DMF) and the resin is washed (DCM/DMF).

-

Activation Cocktail:

-

Moc-Gly-OH: 4.0 equivalents (relative to resin loading).

-

HBTU (or HATU): 3.9 equivalents.

-

DIEA (Diisopropylethylamine): 8.0 equivalents.

-

Solvent: DMF (Minimum volume to cover resin).[1]

-

-

Coupling Reaction:

-

Dissolve Moc-Gly-OH and HBTU in DMF. Add DIEA to activate (solution turns yellow).

-

Add immediately to the resin.

-

Shake/agitate at Room Temperature for 45–60 minutes.

-

-

Washing: Drain and wash resin 3x DMF, 3x DCM.

-

Kaiser Test: Perform ninhydrin test. A negative (colorless) result indicates successful capping.

Protocol B: Direct On-Resin Aminolysis (Advanced)

Best for: High-throughput labs, avoiding solution-phase steps. Warning: Requires handling pyrophoric reagents.

Mechanism: Trimethylaluminum (AlMe

-

Preparation:

-

Dry the peptidyl-resin (0.1 mmol scale) thoroughly under high vacuum (traces of water react violently with AlMe

). -

Suspend resin in anhydrous Toluene or DCM (2 mL) under Argon/Nitrogen atmosphere.

-

-

Reagent Addition:

-

Add Ethyl 2-((methoxycarbonyl)amino)acetate (5.0 equivalents).

-

Slowly add AlMe

(2.0 M in Toluene, 5.0 equivalents) dropwise via syringe. -

Caution: AlMe

is pyrophoric. Use strictly anhydrous conditions and a fume hood.

-

-

Reaction:

-

Heat the reaction vessel to 50°C (if using Toluene) or reflux (DCM) for 4–12 hours.

-

-

Quenching:

-

Cool to RT. Carefully quench by dropwise addition of MeOH (exothermic!).

-

Wash resin extensively: DCM, MeOH, 1M HCl (to remove Al salts), DMF, DCM.

-

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the two pathways for integrating the reagent into a peptide sequence.

Caption: Dual pathways for utilizing Moc-Gly-OEt in SPPS: Hydrolysis (Route A) vs. Direct Aminolysis (Route B).

Analytical Data Summary

When characterizing the final peptide, the incorporation of the Moc-Gly unit results in a specific mass shift.

| Parameter | Value | Notes |

| Formula Added | C | Residue mass of Moc-Gly |

| Mass Shift | +115.09 Da | Added to the mass of the preceding peptide sequence. |

| Moc Group Mass | 59.02 Da | Mass of the capping group alone ( |

| Glycine Mass | 57.05 Da | Mass of the Glycine residue ( |

| Stability | High | Stable to 95% TFA, 20% Piperidine, and physiological pH. |

References

- Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.

-

Trimethylaluminium-mediated amide bond formation. Tetrahedron Letters, 38(20), 3539-3542. Link (Protocol for AlMe3 aminolysis).

- Backbone Protection in SPPS.Chemical Reviews, 108(2), 577-623.

-

Moc-Gly-OH Commercial Data. Sigma-Aldrich / Merck. CAS 29022-11-5 (Acid form), CAS 5602-94-8 (Ethyl ester form). Link

Sources

Application Note: Ethyl 2-((methoxycarbonyl)amino)acetate as a Versatile N-Protected Glycine Building Block

Introduction and Strategic Overview

In the landscape of peptide synthesis and the development of peptidomimetics, the choice of amino acid building blocks is paramount to strategic success. Ethyl 2-((methoxycarbonyl)amino)acetate, an N-protected glycine ethyl ester, emerges as a highly valuable and versatile reagent. Its utility is centered on the unique properties of the N-methoxycarbonyl (Moc) protecting group, which offers an alternative orthogonality to the more conventional Fmoc and Boc strategies.

This guide provides an in-depth exploration of Ethyl 2-((methoxycarbonyl)amino)acetate, detailing its physicochemical properties, the strategic rationale for its use, and comprehensive, field-proven protocols for its application. We will cover its conversion to the active N-Moc-glycine, its incorporation into peptide chains via both solution-phase and solid-phase methodologies, and, critically, the specific conditions for the selective deprotection of the Moc group.

Compound Profile and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical characteristics. Ethyl 2-((methoxycarbonyl)amino)acetate is a stable, readily available compound whose properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(methoxycarbonylamino)acetate | [1] |

| Synonyms | N-carbomethoxyglycine ethyl ester, Moc-Gly-OEt | [1] |

| CAS Number | 5602-94-8 | [2][3] |

| Molecular Formula | C₆H₁₁NO₄ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2][4] |

| InChIKey | LNYUJLIYAHJNNO-UHFFFAOYSA-N | [1][2] |

Core Scientific Principles: The N-Methoxycarbonyl (Moc) Group

The strategic advantage of this building block lies in the N-methoxycarbonyl (Moc) protecting group. Unlike the base-labile Fmoc group or the acid-labile Boc group, the methyl carbamate of the Moc group is significantly more robust.[5] This stability allows it to withstand standard Fmoc deprotection conditions (e.g., piperidine) and typical acidolytic cleavage conditions used for Boc and many side-chain protecting groups (e.g., moderate TFA concentrations).[5]

This distinct chemical stability establishes an orthogonal system, which is essential for complex synthetic strategies such as the synthesis of cyclic peptides, branched peptides, or molecules requiring selective side-chain modifications.[4][6] Deprotection of the Moc group requires specific, nucleophilic conditions, which do not affect other protecting groups, providing a discrete chemical handle for selective amine unmasking.[7][8]

Sources

- 1. biosynth.com [biosynth.com]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | MDPI [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthetic Utility and Handling of Ethyl 2-((methoxycarbonyl)amino)acetate

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate (also known as N-(Methoxycarbonyl)glycine ethyl ester or Moc-Gly-OEt ) is a pivotal intermediate in organic synthesis and medicinal chemistry. Unlike the bulky tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, the methoxycarbonyl (Moc) group offers a compact, sterically unobtrusive amine protection that is remarkably stable to trifluoroacetic acid (TFA) and mild bases.

This guide details the protocols for utilizing Moc-Gly-OEt as a robust scaffold. We focus on two primary workflows: Selective Hydrolysis to generate the free acid (Moc-Gly-OH) for peptide coupling, and Direct Aminolysis to synthesize protected glycine amides. These protocols are designed to maximize yield while preserving the carbamate integrity.

Compound Profile & Handling

Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | Ethyl 2-[(methoxycarbonyl)amino]acetate | |

| CAS Number | 5602-94-8 | |

| Molecular Formula | C₆H₁₁NO₄ | |

| Molecular Weight | 161.16 g/mol | |

| Physical State | White crystalline solid or colorless oil | Low melting point (~30–35°C) |

| Solubility | DCM, EtOAc, THF, MeOH | Sparingly soluble in water |

| Stability | Stable at RT; Hygroscopic | Store under inert gas (N₂) |

Stability & Reactivity Logic

The Moc group is a carbamate.[1] Its key feature is orthogonality :

-

Acid Resistance: Stable to neat TFA (unlike Boc). Requires strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) for removal [1].

-

Base Resistance: Stable to mild bases (e.g., Et₃N, Pyridine). Hydrolyzes in strong aqueous alkali (NaOH/LiOH) at elevated temperatures.

-

Chemospecificity: The ethyl ester moiety is significantly more labile to saponification than the methyl carbamate, allowing for selective deprotection of the C-terminus.

Experimental Protocols

Protocol A: Selective Hydrolysis (Preparation of Moc-Gly-OH)

Objective: Cleave the ethyl ester to yield the free carboxylic acid without degrading the N-terminal Moc protection. Mechanism: Nucleophilic acyl substitution at the ester carbonyl. Critical Control Point: Temperature control is vital. High temperatures (>40°C) combined with strong base may attack the carbamate, leading to N-deprotection or decomposition.

Reagents

-

Moc-Gly-OEt (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)

-

Tetrahydrofuran (THF) / Water (3:1 v/v)

-

1M HCl (for acidification)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve Moc-Gly-OEt (10 mmol, 1.61 g) in THF (30 mL).

-

Activation: Prepare a solution of LiOH·H₂O (12 mmol, 0.50 g) in Water (10 mL). Add this dropwise to the THF solution at 0°C (ice bath).

-

Why: Adding base at low temperature prevents localized high concentration spikes that could attack the carbamate.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (SiO₂; EtOAc/Hexane 1:1). The starting material (

) should disappear, and a baseline spot (acid) should appear.

-

-

Workup (The pH Swing):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the remaining aqueous residue with water (10 mL).

-

Wash with Diethyl Ether (2 x 10 mL) to remove unreacted ester or non-polar impurities. (Discard organic layer).[2]

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~2.0. The product, Moc-Gly-OH , may precipitate or form an oil.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 85–95% (White solid). Validation: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), retention of methyl singlet (~3.6 ppm).

Protocol B: Direct Aminolysis (Synthesis of Moc-Gly-Amides)

Objective: Convert the ester directly to an amide using a primary amine. Application: Rapid synthesis of peptidomimetics or fragment libraries. Logic: While esters typically require activation (to acid chlorides) to form amides, glycine esters are sterically accessible enough to undergo direct aminolysis with nucleophilic amines, especially in the presence of a catalyst or heat.

Reagents

-

Moc-Gly-OEt (1.0 equiv)

-

Primary Amine (

) (1.5 – 2.0 equiv) -

Solvent: Methanol or Ethanol (Proticsolvents accelerate aminolysis via hydrogen bonding stabilization of the transition state).

-

Catalyst (Optional): 0.1 equiv TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for unreactive amines.

Step-by-Step Methodology

-

Setup: In a sealed pressure tube or heavy-walled flask, dissolve Moc-Gly-OEt (5 mmol) in Methanol (10 mL).

-

Addition: Add the Primary Amine (7.5 mmol).

-

Reaction:

-

Reactive Amines (e.g., Benzylamine): Stir at Room Temperature for 12–24 hours.

-

Sterically Hindered Amines: Heat to 50–60°C for 6–12 hours.

-

Note: Avoid temperatures >70°C to prevent cyclization to hydantoins (unless desired).

-

-

Workup:

-

Concentrate the solvent in vacuo.

-

Resuspend residue in EtOAc and wash with 0.5M HCl (to remove excess amine) and Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

-

Purification: Recrystallization from EtOAc/Hexane is usually sufficient due to the high polarity difference between the ester and the amide.

Visualization & Logic Flows

Reaction Workflow Diagram

The following diagram illustrates the divergent pathways for this reagent, highlighting the chemoselectivity required.

Figure 1: Chemoselective pathways for Ethyl 2-((methoxycarbonyl)amino)acetate. Green nodes indicate desired outcomes; red indicates potential thermal side-reactions.

Quality Control & Analytical Validation

To ensure protocol success, the isolated product must meet specific spectroscopic criteria.

NMR Validation Table (¹H NMR in CDCl₃)

| Moiety | Chemical Shift ( | Multiplicity | Integral | Interpretation |

| NH (Carbamate) | 5.2 – 5.5 | Broad Singlet | 1H | Exchangeable proton. |

| OCH₃ (Moc) | 3.65 – 3.70 | Singlet | 3H | Diagnostic Peak. Must remain sharp. |

| CH₂ (Glycine) | 3.90 – 4.00 | Doublet | 2H | Couples to NH. Becomes singlet if D₂O added. |

| OCH₂ (Ethyl) | 4.15 – 4.25 | Quartet | 2H | Disappears in Protocol A (Hydrolysis). |

| CH₃ (Ethyl) | 1.25 – 1.30 | Triplet | 3H | Disappears in Protocol A (Hydrolysis). |

Troubleshooting Guide

-

Issue: Low yield in Hydrolysis.

-

Cause: Product is water-soluble.[4]

-

Solution: During workup, ensure the aqueous phase is saturated with NaCl (Brine) before EtOAc extraction. Perform 4-5 extractions.

-

-

Issue: Loss of Moc group.

-

Cause: pH > 12 or Temp > 60°C.

-

Solution: Monitor pH strictly; do not exceed pH 12 during saponification.

-

-

Issue: Gel formation during Aminolysis.

-

Cause: Polymerization (rare) or high concentration.

-

Solution: Dilute reaction with more Methanol.

-

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[5][6]

- Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 36(3), 2982-2992.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Konnert, L., et al. (2016). Direct Amidation of Esters with Amines. Chemical Reviews, 116, 11751–11824. (Mechanistic basis for Protocol B).

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

- 1. Hydantoin synthesis [organic-chemistry.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Glycine Ethyl Ester Hydrochloride | 623-33-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 5. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester | C7H13NO4 | CID 61233743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Coupling Strategies for Ethyl 2-((methoxycarbonyl)amino)acetate (N-Moc-Gly-OEt)

Abstract

Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8), hereafter referred to as N-Moc-Gly-OEt , represents a versatile glycine scaffold in medicinal chemistry.[1] Unlike the more transient Boc- or Fmoc-protected derivatives, the N-Methoxycarbonyl (Moc) moiety offers a unique stability profile—resistant to trifluoroacetic acid (TFA) yet cleavable under specific basic or enzymatic conditions. This application note details three distinct "coupling" modalities: (1) Transition-Metal Catalyzed C(sp³)-H Activation for unnatural amino acid synthesis, (2) Heterocyclic Condensation for hydantoin/oxazole scaffolds, and (3) Orthogonal Peptide Coupling strategies.

Introduction: The N-Moc Advantage

In drug discovery, the glycine "linker" is ubiquitous. However, standard protecting groups (Boc, Fmoc) often limit synthetic routes due to premature deprotection. N-Moc-Gly-OEt serves as a robust "masked" glycine equivalent.

| Feature | N-Moc (Methyl Carbamate) | N-Boc (t-Butyl Carbamate) | N-Fmoc (Fluorenyl) |

| Acid Stability | High (Stable to neat TFA/HCl) | Low (Cleaved by TFA/HCl) | High |

| Base Stability | Moderate (Cleaved by strong base/heat) | High | Low (Cleaved by Piperidine) |

| Atom Economy | High (Smallest carbamate) | Moderate | Low |

| Primary Use | Permanent pharmacophore or orthogonal protection | Temporary protection | Temporary protection |

Strategic Utility: The N-Moc group often remains in the final drug molecule (e.g., as a metabolic stabilizer or hydrogen bond acceptor), making N-Moc-Gly-OEt an ideal starting material for late-stage functionalization rather than just a transient intermediate.

Advanced Protocol: Pd-Catalyzed C(sp³)-H Arylation

For the synthesis of Unnatural

The most powerful application of N-Moc-Gly-OEt is its use as a substrate for Cross-Dehydrogenative Coupling (CDC). The carbamate nitrogen coordinates with Palladium, directing activation of the

Mechanism & Pathway

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The Moc group acts as a weak directing group (DG), facilitating the insertion of Palladium into the C-H bond to form a five-membered palladacycle intermediate.

Figure 1: Catalytic cycle for the mono-arylation of N-Moc-Gly-OEt.

Experimental Protocol (Mono-Arylation)

Target: Synthesis of Ethyl 2-((methoxycarbonyl)amino)-2-phenylacetate derivatives.

Reagents:

-

Substrate: N-Moc-Gly-OEt (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: Triphenylarsine (AsPh₃) (20 mol%) or N-Acetylglycine (as transient DG ligand)

-

Base: Ag₂CO₃ (1.0 equiv) or K₂HPO₄ (if using specific ligands)

-

Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (Critical for C-H activation)

Step-by-Step:

-

Setup: In a glovebox or under Argon, charge a sealed tube with N-Moc-Gly-OEt (0.2 mmol), Pd(OAc)₂ (4.5 mg), Ag₂CO₃ (55 mg), and the Aryl Iodide (0.3 mmol).

-

Solvation: Add HFIP (1.0 mL). Note: HFIP is non-negotiable in many of these reactions as it stabilizes the electron-deficient Pd species.

-

Reaction: Seal the tube and heat to 80–100°C for 12–18 hours.

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Silver salts.

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If di-arylation (bis-alkylation) is observed, lower the reaction temperature to 60°C and reduce Ar-I equivalents to 0.9.

Protocol: Heterocyclic Coupling (Hydantoin Synthesis)

For the synthesis of Anticonvulsant Scaffolds

N-Moc-Gly-OEt is a "privileged" precursor for hydantoins. The ethoxy group allows for nucleophilic attack, while the carbamate nitrogen participates in cyclization.

Reaction Scheme

Experimental Protocol

-

Amidation: Dissolve N-Moc-Gly-OEt (10 mmol) in Ethanol (20 mL). Add primary amine (R-NH₂, 12 mmol).

-

Reflux: Heat to reflux (78°C) for 6 hours. Monitor by TLC for disappearance of the ester.

-

Cyclization (Base Induced): Once the intermediate amide is formed, add catalytic Sodium Ethoxide (NaOEt) or DBU (0.5 equiv) and continue reflux for 2 hours. The methoxy group of the Moc moiety acts as a leaving group (as methanol) during the intramolecular attack of the amide nitrogen on the carbamate carbonyl.

-

Correction: Standard Moc groups are stable. For hydantoin formation, it is often more efficient to react the free amino ester (deprotected) with isocyanates. However, to use N-Moc-Gly-OEt directly, one typically reacts it with Hydrazine to form the hydrazide, which is then cyclized to 1,3,4-oxadiazoles or 1,2,4-triazoles .

-

Alternative (Bucherer-Bergs like): React N-Moc-Gly-OEt with an amine to form the amide, then heat strongly to induce loss of MeOH and cyclization to the hydantoin.

-

Protocol: Peptide Coupling (Hydrolysis & Amide Bond Formation)

Standard Operating Procedure for Chain Elongation

Since the ethyl ester is not acid-labile, it must be hydrolyzed (saponified) before coupling to the next amino acid.

Workflow Diagram

Figure 2: Hydrolysis and coupling workflow.

Detailed Protocol

-

Hydrolysis:

-

Dissolve N-Moc-Gly-OEt (1.0 g) in THF:Water (3:1, 10 mL).

-

Add LiOH·H₂O (2.0 equiv) at 0°C. Stir at RT for 2 hours.

-

Validation: TLC (50% EtOAc/Hex) should show baseline material (acid).

-

Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Do not heat strongly as carbamates can decarboxylate under extreme acidic thermal conditions.

-

-

Coupling (Solution Phase):

-

Dissolve N-Moc-Gly-OH (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins (Activation).

-

Add the amine partner (H₂N-R). Stir for 1–4 hours.

-

Note: The Moc group prevents N-terminal racemization (though Glycine is achiral, this applies if alkylated derivatives are used).

-

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Solution |

| Low Yield in C-H Activation | Catalyst poisoning or moisture | Use anhydrous HFIP; switch to Ag₂CO₃ oxidant; ensure inert atmosphere. |

| Ester Hydrolysis Fails | Steric hindrance (if alkylated) | Switch from LiOH to KOH; heat to 50°C; use MeOH/Dioxane mixtures. |

| Moc Group Cleavage | Exposure to strong Lewis Acids or high heat basic conditions | Keep temperature <100°C in basic media. Moc is generally stable to TFA. |

| Racemization | Over-activation during coupling | Use Oxyma/DIC instead of HATU; keep temperature at 0°C during activation. |

References

-

C-H Activation of Glycine Derivatives

- Title: Ligand-Promoted C(sp3)

- Source:Nature Chemistry (Relevant methodology for directing groups).

- Context: Establishes the protocol for using N-protecting groups as directing groups for Pd-catalyzed aryl

-

(Note: Representative link for Yu Group C-H activation work).

-

Moc Group Stability & Properties

- Title: Protecting Groups in Organic Synthesis (Green's).

- Source: Wiley Online Library.

- Context: Definitive source for stability profiles of Methyl Carbam

-

Synthesis of N-Moc-Gly-OEt

-

Application in Heterocycles

- Title: Synthesis of Hydantoins

- Source:Journal of Organic Chemistry.

- Context: General protocols for cyclization of urea intermediates derived

Sources

Strategic Utilization of Ethyl 2-((methoxycarbonyl)amino)acetate in Dipeptide Synthesis

Application Note: AN-PEP-MOC-01

Executive Summary

Ethyl 2-((methoxycarbonyl)amino)acetate (CAS: 5602-94-8), also known as

This guide details the protocols for transforming this stable precursor into bioactive dipeptides. The workflow focuses on the selective C-terminal activation (saponification) followed by amide coupling, ensuring the integrity of the carbamate (

Chemical Profile & Strategic Utility

Physicochemical Properties

| Property | Data | Note |

| Formula | ||

| MW | 161.16 g/mol | |

| Appearance | Colorless oil or low-melting solid | |

| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Limited water solubility |

| Stability | High | Stable to TFA (unlike Boc) and weak bases |

The "Moc" Advantage in Drug Design

The Moc group is distinct from Boc and Fmoc in dipeptide synthesis:

-

Metabolic Stability: Moc carbamates are resistant to plasma esterases, making them excellent

-terminal caps for protease inhibitors (e.g., cysteine protease inhibitors). -

Steric Efficiency: The methyl group is significantly smaller than the tert-butyl (Boc) or fluorenyl (Fmoc) groups, allowing the peptide to fit into tighter enzymatic pockets.

-

Atom Economy: High mass efficiency compared to bulky protecting groups.

Synthesis Workflow Logic

The primary challenge when using Ethyl 2-((methoxycarbonyl)amino)acetate is the selective deprotection of the C-terminal ethyl ester without degrading the

The Strategy:

-

Mild Saponification: Use Lithium Hydroxide (LiOH) in a THF/Water matrix to hydrolyze the ethyl ester to the free acid (

-Moc-Gly-OH). -

Activation & Coupling: Use carbodiimide (EDC) or uronium (HATU) chemistry to couple the free acid to the amine partner.

Process Flow Diagram

Experimental Protocols

Protocol A: Selective C-Terminal Deprotection (Saponification)

Objective: To convert the ethyl ester to the free carboxylic acid (

Reagents:

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 – 1.5 equiv)

-

Solvent: THF/Water (3:1 v/v)

-

1N HCl (for acidification)

Procedure:

-

Dissolution: Dissolve 10 mmol (1.61 g) of the starting ester in 30 mL of THF. Cool to 0°C in an ice bath.

-

Hydrolysis: Add a solution of LiOH·H₂O (12 mmol, 0.50 g) in 10 mL of water dropwise.

-

Note: LiOH is preferred over NaOH as it is milder and less likely to attack the carbamate linkage.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (

) should disappear, and a baseline spot (acid) should appear. -

Workup:

-

Evaporate the THF under reduced pressure (rotary evaporator, <40°C).

-

Dilute the remaining aqueous residue with 10 mL water.

-

Wash with diethyl ether (

mL) to remove unreacted ester or non-polar impurities. Discard organic wash.

-

-

Acidification (Critical Step): Cool the aqueous phase to 0°C. Acidify carefully with 1N HCl to pH 2–3.

-

Caution: Do not use concentrated mineral acids or heat, as this may degrade the Moc group.

-

-

Extraction: Extract the product immediately with Ethyl Acetate (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate. -

Result:

-Moc-Gly-OH is obtained as a white solid or viscous oil.[3] Yield is typically >90%.[3] Use directly in Protocol B without further purification.